A Comprehensive Technical Guide to 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethylsulfanyl (SCF₃) group, in particular, has garnered significant interest due to its high lipophilicity and metabolic stability, often leading to enhanced cell permeability and improved in vivo efficacy. This guide provides an in-depth technical overview of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, a key chiral building block bearing this valuable moiety. We will delve into its synthesis, detailed characterization, and its emerging role as a crucial intermediate in the development of novel therapeutics.
Physicochemical Properties and Identification
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is a chiral primary amine that serves as a versatile synthon in pharmaceutical research. Its unique combination of a chiral ethylamine side chain and a trifluoromethylsulfanyl-substituted phenyl ring makes it an attractive starting material for creating complex molecular architectures with desirable drug-like properties.
| Property | Value | Source |
| CAS Number | 871519-25-4 | [PubChem]([Link] |
| Molecular Formula | C₉H₁₀F₃NS | |
| Molecular Weight | 221.24 g/mol | |
| Appearance | Liquid | |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C |
Enantiomeric Forms: As a chiral molecule, 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine exists as two enantiomers, (R) and (S). The hydrochloride salts of these enantiomers are also commercially available and are often preferred for their improved handling and stability.
-
(R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number 1800240-39-4[1]
-
(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride: CAS Number Not explicitly found, but its existence is implied by the availability of the (R)-enantiomer.
The distinct stereochemistry of these enantiomers is crucial in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.
Synthesis Pathway: A Self-Validating Two-Step Approach
The synthesis of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is logically approached through a two-step sequence starting from commercially available (4-(trifluoromethyl)thio)benzene. This pathway involves a Friedel-Crafts acylation to introduce the acetyl group, followed by a reductive amination to form the target primary amine. This synthetic design is inherently self-validating, as the successful formation of the ketone precursor in the first step is a prerequisite for the subsequent amination.
Caption: Synthetic pathway for 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine.
Step 1: Synthesis of 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one (Ketone Precursor)
The synthesis of the ketone precursor is achieved via a Friedel-Crafts acylation of (4-(trifluoromethyl)thio)benzene. This electrophilic aromatic substitution introduces an acetyl group onto the phenyl ring, predominantly at the para position due to the directing effects of the trifluoromethylsulfanyl group.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane or dichloroethane at 0°C, add acetyl chloride (1.1 equivalents) dropwise.
-
Addition of Starting Material: After stirring the mixture for 15-30 minutes, add (4-(trifluoromethyl)thio)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one.
Step 2: Reductive Amination to 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine
Reductive amination is a highly effective method for the synthesis of amines from ketones. In this step, the ketone precursor is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the target primary amine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution), in excess (typically 5-10 equivalents).
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel to afford the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. The following are expected spectral data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethylamine side chain, and the methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.8 ppm. The methine proton (CH-NH₂) should appear as a quartet around δ 4.0-4.5 ppm, coupled to the methyl protons. The methyl protons (CH₃) will appear as a doublet around δ 1.3-1.6 ppm, coupled to the methine proton. The amine protons (NH₂) will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the SCF₃ group being significantly influenced by the fluorine atoms. The methine carbon should appear in the range of δ 50-60 ppm, and the methyl carbon around δ 20-25 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine, the expected molecular ion peak [M]⁺ would be at m/z 221.05. Common fragmentation patterns would involve the loss of the methyl group or the amine group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: Two bands for the primary amine in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[2][3]
-
C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.
-
N-H bend (scissoring): Around 1590-1650 cm⁻¹.[2]
-
C-F stretch: Strong absorptions in the region of 1100-1400 cm⁻¹.
-
C-S stretch: Weaker absorptions in the fingerprint region.
Chiral Resolution and Analysis
For applications in drug development, it is often necessary to isolate and characterize the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for both the analytical determination of enantiomeric excess (ee) and for the preparative separation of enantiomers.
Chiral HPLC Method Development Workflow:
Caption: Workflow for chiral HPLC method development and enantiomer separation.
General Protocol for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating chiral amines.[4][5]
-
Mobile Phase Selection: A typical starting point for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.
-
Method Optimization: The separation can be optimized by adjusting the ratio of the mobile phase components, the flow rate, and the column temperature.
-
Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the analyte (typically around 254 nm for aromatic compounds).
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylsulfanyl group is a bioisostere of other functional groups and can significantly enhance a molecule's lipophilicity, which is a key parameter influencing drug absorption, distribution, metabolism, and excretion (ADME) properties. The higher lipophilicity of the SCF₃ group compared to the CF₃ group can lead to improved membrane permeability.
While specific drugs containing the 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine scaffold are not yet on the market, this building block is of high interest to medicinal chemists for the synthesis of novel drug candidates, particularly in the area of central nervous system (CNS) disorders and oncology. Its structural features make it a valuable starting point for the development of:
-
Kinase Inhibitors: The amine group can serve as a key hydrogen bond donor or acceptor for interactions with the hinge region of protein kinases.
-
GPCR Ligands: The chiral center and the aromatic ring are common features in ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The unique electronic properties of the trifluoromethylsulfanyl group can be exploited to design potent and selective enzyme inhibitors.
The availability of both enantiomers of this building block allows for the exploration of stereospecific interactions with biological targets, a critical aspect of modern drug design.
Conclusion
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine is a valuable and versatile chiral building block for drug discovery and development. Its synthesis is achievable through a robust and scalable two-step process. The presence of the trifluoromethylsulfanyl group offers a unique opportunity to fine-tune the properties of lead compounds to achieve desired pharmacological profiles. This in-depth technical guide provides the foundational knowledge for researchers and scientists to effectively synthesize, characterize, and utilize this important intermediate in their pursuit of novel therapeutics.
References
-
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
MySkinRecipes. (n.d.). (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. [Link]
-
PubChem. (n.d.). 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine. [Link]
- Google Patents. (n.d.). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
MySkinRecipes. (n.d.). (R)-1-(4-((Trifluoromethyl)thio)phenyl)ethanamine hydrochloride. [Link]
![Chemical structure of 1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](https://i.imgur.com/g8uX6fA.png)
